molecular formula C17H20FN3O2 B5442728 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide

Cat. No. B5442728
M. Wt: 317.36 g/mol
InChI Key: JYVSNIAVHJHTJV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide, also known as FPhNVal, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to modulate the activity of this receptor in different ways.

Mechanism of Action

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the glutamate binding site and modulates the activity of the receptor in a different way. The compound has been shown to reduce the influx of calcium ions into the cell, which is a key event in the excitotoxicity cascade that occurs in different neurological disorders. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to modulate the activity of different signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been shown to have several biochemical and physiological effects in different animal models. The compound has been shown to reduce the infarct volume and improve the neurological outcome in different models of stroke. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to reduce the secondary damage that occurs after traumatic brain injury and spinal cord injury. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of different neurological disorders. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to have analgesic effects in different models of pain, including neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages and limitations for lab experiments. The compound has been shown to have good bioavailability and brain penetration, which makes it suitable for in vivo studies. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to have a good safety profile, with no significant side effects reported in different animal models. However, the compound has some limitations, including the lack of selectivity for the NMDA receptor and the potential off-target effects on other receptors. The compound also has a short half-life, which requires frequent dosing in in vivo studies.

Future Directions

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several potential future directions for research. The compound has been shown to have neuroprotective and analgesic effects in different animal models, but its potential therapeutic applications in humans are still unclear. Further studies are needed to determine the optimal dosage and administration route of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide in different neurological disorders. The compound also needs to be tested in different animal models to determine its potential off-target effects and long-term safety profile. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide can also be used as a tool compound to study the role of NMDA receptors in different physiological and pathological processes. Finally, the synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide can be optimized to improve its yield and purity, which can facilitate its use in different research applications.
Conclusion:
In conclusion, N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in different neurological disorders. The compound has been shown to modulate the activity of NMDA receptors and has neuroprotective and analgesic effects in different animal models. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages and limitations for lab experiments and has several potential future directions for research. Further studies are needed to determine the potential therapeutic applications of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide in humans and to optimize its synthesis and use in different research applications.

Synthesis Methods

The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-(2-fluorophenoxy)pyridine, which is then reacted with 3-bromomethyl-L-norvaline to give the desired compound. The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using different analytical techniques.

Scientific Research Applications

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been extensively studied for its potential therapeutic applications in different neurological disorders. The compound has been shown to modulate the activity of NMDA receptors, which are involved in several physiological processes, including learning and memory, synaptic plasticity, and pain sensation. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been shown to have neuroprotective effects in different animal models of neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. The compound has also been shown to have analgesic effects in different models of pain.

properties

IUPAC Name

(2S)-2-amino-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-6-14(19)16(22)21-11-12-7-5-10-20-17(12)23-15-9-4-3-8-13(15)18/h3-5,7-10,14H,2,6,11,19H2,1H3,(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVSNIAVHJHTJV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.